3-[(Oxolan-3-yloxy)methyl]pyridine
Description
3-[(Oxolan-3-yloxy)methyl]pyridine is a pyridine derivative featuring a methyl group at the 3-position of the pyridine ring, which is further substituted with an oxolane (tetrahydrofuran, THF) ring via an ether linkage at its 3-position. Its molecular formula is C₁₀H₁₄NO₂ (calculated molecular weight: ~180.22 g/mol).
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(oxolan-3-yloxymethyl)pyridine |
InChI |
InChI=1S/C10H13NO2/c1-2-9(6-11-4-1)7-13-10-3-5-12-8-10/h1-2,4,6,10H,3,5,7-8H2 |
InChI Key |
PQIFYLJJLOAPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxolan-3-yloxy)methyl]pyridine typically involves the nucleophilic substitution reaction of pyridine derivatives with oxolan-3-yloxy compounds. One common method is the reaction of 3-bromo-2-(oxolan-3-yloxy)pyridine with suitable nucleophiles under mild conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-[(Oxolan-3-yloxy)methyl]pyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxolan-3-yloxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions with halogenated pyridine derivatives are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Scientific Research Applications
3-[(Oxolan-3-yloxy)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Oxolan-3-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The oxolan-3-yloxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The provided evidence highlights pyridine derivatives with oxygen-containing substituents, though none directly match the target compound. Key structural analogs include:
Key Observations :
- Polarity and Solubility : The oxolane group in the target compound likely enhances hydrophilicity compared to methoxy or iodo substituents (e.g., 3-Iodo-4-methoxypyridine ). However, acrylate esters (e.g., (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate ) may exhibit higher polarity due to ester functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
